3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c20-18-3-1-2-14(9-18)4-5-19(23)22-11-15-8-17(12-21-10-15)16-6-7-24-13-16/h1-3,6-10,12-13H,4-5,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOKDSSXCRNEFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorobenzaldehyde, undergoes a reaction with a suitable amine to form an imine intermediate.
Furan Ring Introduction: The imine intermediate is then reacted with a furan derivative under acidic or basic conditions to introduce the furan ring.
Pyridine Ring Formation: The resulting compound is further reacted with a pyridine derivative, often through a coupling reaction facilitated by a catalyst such as palladium.
Final Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of the intermediate with propanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group, converting them into amines or alcohols, respectively.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.
Medicine
In medicine, research focuses on its potential anti-inflammatory and antioxidant properties. Studies are conducted to evaluate its efficacy and safety in preclinical models, aiming to develop new drugs for chronic inflammatory diseases.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in the production of polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in the production of reactive oxygen species (ROS), thereby exerting antioxidant effects. Additionally, it can interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Pyridine-Containing Analogs with Binding Affinity Data
Compound : 2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (PDB: 5RH2)
- Structural Features : Chlorophenyl group, pyridine ring, acetamide linker.
- Key Interactions : Binds to HIS163, ASN142, GLY143, and GLN189 via hydrogen bonds .
- Binding Affinity : >−22 kcal/mol, indicative of strong target engagement.
- Comparison : The target compound replaces the methylpyridine with a furan-pyridine hybrid, which may enhance π-π stacking or alter steric interactions. The propanamide linker (vs. acetamide) could improve conformational flexibility.
Thiophene vs. Furan Substitution
Compound : 3-(3-Chloro-4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide (CAS: 1795422-03-5)
- Structural Features : Chlorofluorophenyl group, thiophene-pyridine hybrid.
- Molecular Weight : 374.9 g/mol (vs. ~361.8 g/mol for the target compound, assuming C18H16ClN2O2).
- The fluorine addition in the analog may enhance metabolic stability but could alter target selectivity .
Benzothiazole Derivatives
Compound : N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide
- Structural Features : Benzothiazole ring replaces the pyridinylmethyl-furan group.
- Comparison : The benzothiazole’s electron-withdrawing nature may increase electrophilicity, affecting binding kinetics. However, the lack of a pyridine-furan system might reduce interactions with polar residues like GLN189 .
Furan-Containing Propanamide Derivatives
Compound: 3-{N-[(Furan-2-yl)methyl]-1-[2-(phenylamino)-1,3-thiazol-4-yl]formamido}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide
- Structural Features : Furan-2-yl group, trifluoromethylphenyl, and thiazole motifs.
- The target compound’s simpler furan-pyridine system may offer synthetic advantages .
Molecular Weight and Solubility
- Target Compound : Estimated molecular weight ~361.8 g/mol (C18H16ClN2O2).
- Analog Trends: Pyridine-thiophene analogs (e.g., CAS 1795422-03-5) show molecular weights ~374.9 g/mol, suggesting minor variations in solubility. Propanamide linkers generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) .
Biological Activity
3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide, a compound notable for its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and related case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 359.9 g/mol. Its structure includes a 3-chlorophenyl moiety and an N-((5-(furan-3-yl)pyridin-3-yl)methyl) functional group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇ClN₂O₂ |
| Molecular Weight | 359.9 g/mol |
| CAS Number | 2034365-47-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the furan-pyridine moiety.
- Introduction of the chlorophenyl group.
- Coupling reactions to form the final amide structure.
Biological Activity
Research indicates that compounds with similar structural features often exhibit significant biological activities. Here are some key findings regarding the biological activity of this compound:
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. For instance:
- In vitro tests have shown that derivatives with similar structures can inhibit cancer cell lines such as MCF7 and A549, with IC50 values indicating effective cytotoxicity .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored:
- Related compounds have demonstrated antibacterial and antifungal activities against various strains, suggesting a possible spectrum of activity for this compound .
Case Studies
Several studies have investigated compounds structurally related to this compound:
- Study on Anticancer Activity :
- Antimicrobial Testing :
Q & A
Advanced Question
- Crystal Growth: Use vapor diffusion (e.g., methanol/water mixtures) and seed crystals .
- Data Collection: Employ synchrotron radiation for high-resolution datasets (≤1.0 Å) .
- Refinement: Use SHELXL for small-molecule refinement; validate with R-factor and electron density maps .
Note: If crystallization fails, consider alternative techniques like cryo-EM for protein-ligand complexes.
How can computational methods predict metabolic stability and toxicity profiles?
Advanced Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
